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Introduction
The α-tosyloxylation of ketones is a valuable transformation in organic synthesis, providing

access to versatile α-tosyloxy ketone intermediates. These compounds are precursors to a

variety of functional groups, as the tosyloxy group is an excellent leaving group, facilitating

nucleophilic substitution reactions.[1][2] Hypervalent iodine(III) reagents, particularly

[Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent, have emerged as mild

and environmentally benign alternatives to heavy metal reagents for this transformation.[3][4][5]

HTIB offers a reliable method for the direct α-functionalization of ketones under relatively mild

conditions.[4]

This document provides detailed experimental protocols for the α-tosyloxylation of ketones

using HTIB, both with the pre-synthesized reagent and with in situ generation. It also includes a

summary of reaction scope and yields, and a schematic of the reaction mechanism and

experimental workflow.

Reaction Mechanism and Workflow
The reaction of a ketone with HTIB proceeds through an enol or enolate intermediate which

attacks the electrophilic iodine(III) center. This is followed by reductive elimination to furnish the

α-tosyloxy ketone and iodobenzene as a byproduct.
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Caption: Proposed mechanism for the α-tosyloxylation of ketones using HTIB.
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Caption: General experimental workflow for the α-tosyloxylation of ketones.
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Experimental Protocols
Protocol 1: α-Tosyloxylation of Acetophenone using pre-
synthesized HTIB
This protocol is adapted from a procedure for the in situ generation and subsequent reaction of

α-tosyloxy ketones.[6]

Materials:

Acetophenone

[Hydroxy(tosyloxy)iodo]benzene (HTIB)

Acetonitrile (CH₃CN)

Dichloromethane (CH₂Cl₂)

Sodium sulfate (Na₂SO₄), anhydrous

Petroleum ether

Procedure:

To a solution of acetophenone (1.20 g, 10 mmol) in acetonitrile (20 mL), add HTIB (4.13 g,

11 mmol).

Reflux the resulting solution for 2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Dissolve the residue in dichloromethane (50 mL).

Wash the organic layer with cold water (2 x 20 mL).
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Dry the organic layer over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by trituration with petroleum ether to afford α-tosyloxyacetophenone.

Protocol 2: In Situ Generation of HTIB for the α-
Tosyloxylation of Ketones
This method avoids the need to pre-synthesize and isolate HTIB.[6]

Materials:

Ketone (e.g., Acetophenone)

Iodosobenzene (PhIO)

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

Acetonitrile (CH₃CN)

Procedure:

To a suspension of iodosobenzene (2.20 g, 10 mmol) in acetonitrile (20 mL), add p-

toluenesulfonic acid monohydrate (1.90 g, 10 mmol).

Stir the mixture at room temperature for 5 minutes to generate HTIB in situ.

Add the ketone (10 mmol) to the suspension.

Reflux the reaction mixture for 2 hours, or until TLC analysis indicates the consumption of

the starting ketone.

Follow steps 3-10 from Protocol 1 for workup and purification.

Protocol 3: Catalytic α-Tosyloxylation of Ketones
A catalytic amount of an iodoarene can be used in the presence of a stoichiometric oxidant.[7]

[8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6148594/
https://www.organic-chemistry.org/chemicals/oxidations/kosers-reagent.shtm
https://www.organic-chemistry.org/chemicals/oxidations/hypervalent-iodine-compounds.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Ketone

Iodobenzene (PhI) (catalytic amount)

m-Chloroperbenzoic acid (m-CPBA)

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

Solvent (e.g., acetonitrile)

Procedure:

To a solution of the ketone and a catalytic amount of iodobenzene in acetonitrile, add p-

toluenesulfonic acid monohydrate.

Add m-chloroperbenzoic acid portion-wise to the mixture.

Stir the reaction at the appropriate temperature (e.g., room temperature to reflux) and

monitor by TLC.

Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and

concentrate.

Purify the product by column chromatography or recrystallization.

Data Presentation
The following tables summarize the reaction conditions and yields for the α-tosyloxylation of

various ketones using HTIB, as reported in the literature.
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Entry Ketone
Reagent
System

Solvent Time (h) Yield (%)
Referenc
e

1
Acetophen

one
HTIB CH₃CN 2

80 (as α-

azido

derivative

after

subsequen

t reaction)

[6]

2
Propiophe

none
HTIB CH₃CN N/A High [7]

3
Cyclohexa

none
HTIB CH₃CN N/A High [9]

4

4'-

Methylacet

ophenone

(PhIO)n +

p-TsOH
CH₃CN 2

78 (as α-

azido

derivative)

[6]

5

4'-

Methoxyac

etophenon

e

(PhIO)n +

p-TsOH
CH₃CN 2

75 (as α-

azido

derivative)

[6]

6

4'-

Chloroacet

ophenone

(PhIO)n +

p-TsOH
CH₃CN 2

81 (as α-

azido

derivative)

[6]

7

2-

Acetonapht

hone

(PhIO)n +

p-TsOH
CH₃CN 2

72 (as α-

azido

derivative)

[6]

8 Indanone HTIB N/A N/A N/A [9]

Note: Yields in entries 1 and 4-7 are for the subsequent α-azido ketone, which is formed in a

one-pot procedure from the intermediate α-tosyloxy ketone.

Applications of α-Tosyloxy Ketones
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α-Tosyloxy ketones are highly valuable synthetic intermediates. The tosyloxy group can be

readily displaced by a variety of nucleophiles, allowing for the synthesis of a wide range of α-

substituted ketones.[10][11][12] These include:

α-Azido ketones, which can be further transformed into α-amino ketones or nitrogen-

containing heterocycles.[6]

α-Hydroxy ketones through hydrolysis.

α-Alkoxy and α-aryloxy ketones.

Enediyne libraries and other privileged heterocyclic systems.[10][11][12]

The development of enantioselective methods for α-tosyloxylation is an active area of research,

as it provides access to chiral α-substituted ketones, which are important building blocks in

medicinal chemistry and natural product synthesis.[13][14]

Safety and Handling
Hypervalent iodine reagents are oxidizing agents and should be handled with care.

m-Chloroperbenzoic acid (m-CPBA) is a potentially explosive oxidizing agent and should be

handled behind a safety shield.

Standard laboratory safety precautions, including the use of personal protective equipment

(gloves, safety glasses, lab coat), should be followed.

All reactions should be performed in a well-ventilated fume hood.

Conclusion
The α-tosyloxylation of ketones using HTIB is a robust and versatile method for the synthesis of

valuable α-tosyloxy ketone intermediates. The reaction can be performed using either pre-

synthesized HTIB or by generating the reagent in situ, offering flexibility to the synthetic

chemist. The resulting products are key precursors for a variety of important molecular

scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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